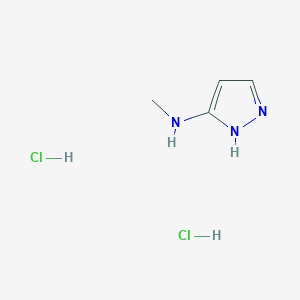
N-methyl-1H-pyrazol-3-amine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-1H-pyrazol-3-amine dihydrochloride is a chemical compound with the molecular formula C4H8N4Cl2 It is a derivative of pyrazole, a five-membered heterocyclic compound containing three carbon atoms and two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-1H-pyrazol-3-amine dihydrochloride typically involves the reaction of N-methylhydrazine with 3-chloro-2-nitropropene, followed by reduction and cyclization steps. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon for the reduction step .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-methyl-1H-pyrazol-3-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles such as amines or thiols for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, which can be further functionalized for specific applications in medicinal chemistry and materials science .
Scientific Research Applications
N-methyl-1H-pyrazol-3-amine dihydrochloride has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals
Mechanism of Action
The mechanism of action of N-methyl-1H-pyrazol-3-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing various cellular pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-methyl-1H-pyrazol-3-amine dihydrochloride include:
- 3-amino-1-methyl-1H-pyrazole
- 1-methyl-1H-pyrazole-3,4-diamine dihydrochloride
- 3,5-diamino-N-aryl-1H-pyrazole-4-carbothioamides .
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of the dihydrochloride salt form, which enhances its solubility and stability. This makes it particularly useful in various synthetic and biological applications, where solubility and stability are crucial .
Properties
Molecular Formula |
C4H9Cl2N3 |
|---|---|
Molecular Weight |
170.04 g/mol |
IUPAC Name |
N-methyl-1H-pyrazol-5-amine;dihydrochloride |
InChI |
InChI=1S/C4H7N3.2ClH/c1-5-4-2-3-6-7-4;;/h2-3H,1H3,(H2,5,6,7);2*1H |
InChI Key |
PVZZIOLFLROJJQ-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC=NN1.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















